molecular formula C10H6BrFN2 B8587198 (6-Bromo-5-fluoro-1H-indol-3-yl)-acetonitrile

(6-Bromo-5-fluoro-1H-indol-3-yl)-acetonitrile

Cat. No. B8587198
M. Wt: 253.07 g/mol
InChI Key: SPGXFQTVTXLWGT-UHFFFAOYSA-N
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Patent
US06979696B2

Procedure details

A mixture of (6-Bromo-5-fluoro-1H-indol-3-ylmethyl)-dimethyl-amine (1.0 g) and sodium cyanide (0.54 g, 11.02 mmol) in ethyl acetate (1.8 ml) and methylsulfoxide (16 ml) was heated at 80° C. for 24 hrs then partitioned between ethyl acetate and water. The organic extract was washed with brine, dried (anhydrous sodium sulfate), concentrated under reduced pressure. The residue was purified by flash column chromatography over silica gel eluting with 20% ethyl acetate in hexane to give (6-Bromo-5-fluoro-1H-indol-3-yl)-acetonitrile as a yellow solid (0.41 g, 44%). 1H NMR (CDCl3) d: 3.78 (d, 2H, J=1.0 Hz), 7.27 (dd, 1H, J=1.2 Hz), 7.31 (d, 1H, J=8.8 Hz, 7.58 (d, 1H, J=5.5 Hz), 8.23 (bs, 1H).
Name
(6-Bromo-5-fluoro-1H-indol-3-ylmethyl)-dimethyl-amine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11]N(C)C)=[CH:7][NH:8]2)=[CH:4][C:3]=1[F:15].[C-:16]#[N:17].[Na+]>C(OCC)(=O)C.CS(C)=O>[Br:1][C:2]1[CH:10]=[C:9]2[C:5]([C:6]([CH2:11][C:16]#[N:17])=[CH:7][NH:8]2)=[CH:4][C:3]=1[F:15] |f:1.2|

Inputs

Step One
Name
(6-Bromo-5-fluoro-1H-indol-3-ylmethyl)-dimethyl-amine
Quantity
1 g
Type
reactant
Smiles
BrC1=C(C=C2C(=CNC2=C1)CN(C)C)F
Name
Quantity
0.54 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
1.8 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then partitioned between ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (anhydrous sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography over silica gel eluting with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=C2C(=CNC2=C1)CC#N)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.41 g
YIELD: PERCENTYIELD 44%
YIELD: CALCULATEDPERCENTYIELD 43.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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